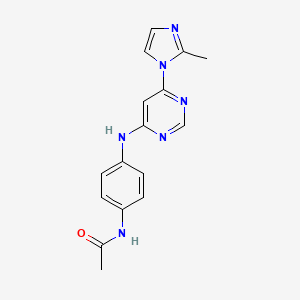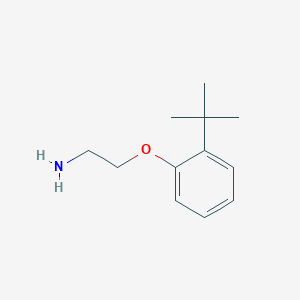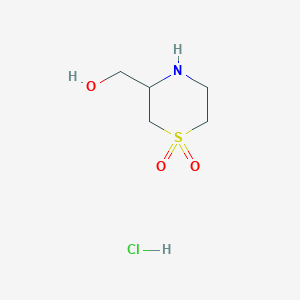
Methyl 3,5-dichlorobenzoylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3,5-dichlorobenzoylformate is a chemical compound that is related to various chlorinated aromatic esters and amides. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can be used to infer certain aspects of its chemistry. For instance, compounds like methyl 2,5-dichlorobenzoate and methyl 3-chlorobenzoate share structural similarities with this compound, such as the presence of chlorinated aromatic rings and ester functionalities .
Synthesis Analysis
The synthesis of related compounds often involves reactions between various reagents under controlled conditions. For example, the synthesis of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate was achieved through a one-pot reaction involving phenyl hydrazine, dimethyl acetylenedicarboxylate, and 4-chlorobenzoyl chloride . This suggests that similar synthetic strategies could potentially be applied to the synthesis of this compound, using appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic esters can be studied using various spectroscopic and computational methods. For instance, gas phase electron diffraction combined with ab initio calculations was used to study the molecular structure and conformation of methyl 3-chlorobenzoate . Similarly, density functional theory (DFT) calculations were employed to investigate the molecular structure and vibrational spectra of methyl 2,5-dichlorobenzoate . These techniques could be used to analyze the molecular structure of this compound as well.
Chemical Reactions Analysis
The reactivity of chlorinated aromatic compounds can be influenced by the presence of electron-withdrawing groups such as chlorides and esters. The papers provided do not directly address the chemical reactions of this compound, but studies on similar compounds can provide insights into possible reactions. For example, the reactivity of the imine and hydroxyl groups in 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol was investigated, which could hint at the reactivity of the carbonyl and ester groups in this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic esters can be deduced from experimental and computational studies. For example, the crystal structure of related compounds has been determined using X-ray diffraction, revealing information about
Scientific Research Applications
Synthesis and Application in Coordination Chemistry
Methyl 3,5-dichlorobenzoylformate is used in the synthesis of functional arms for salicylaldehydes, enhancing their application in organic and coordination chemistry. This approach involves the one-pot bromo- and chloro-methylation of various 5-substituted salicylaldehydes, providing a flexible method for creating ligands for binding metal salts (Wang et al., 2006).
Fluorescent Sensor for Metal Ions
A fluorescent chemosensor synthesized from methyl 3,5-diformyl-4-hydroxybenzoate (a derivative of this compound) shows high selectivity and sensitivity towards Al3+ ions. This sensor can be used in bio-imaging to detect Al3+ in human cervical cancer cells, demonstrating the compound's application in medical diagnostics and environmental monitoring (Ye et al., 2014).
Biotransformation Studies
This compound is involved in the study of the biotransformation of vinclozolin by the fungus Cunninghamella elegans. This research provides insights into the metabolic pathways of fungicides and their environmental impact, highlighting the role of this compound in agricultural chemistry (Pothuluri et al., 2000).
Colorimetric and Fluorometric Sensing of Metal Ions
Another application is in the development of a colorimetric and fluorometric chemosensor for Cu2+ detection. The sensor, based on diformyl phenol derivatives of this compound, offers a simple and effective method for detecting Cu2+ in aqueous solutions, relevant in environmental monitoring and industrial processes (Naskar et al., 2017).
Synthesis of Novel Organic Compounds
This compound is used in the synthesis of various organic compounds, including boron-dipyrromethenes with dithioacetal substituents. These compounds act as selective chemodosimetric probes for metal ions, particularly Hg(II), demonstrating the utility of this chemical in creating sensitive detection tools for heavy metals (Madhu et al., 2014).
properties
IUPAC Name |
methyl 2-(3,5-dichlorophenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTARTFNVWLIQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2507372.png)
![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2507373.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2507375.png)

![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2507381.png)
![7-[(3-chlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507382.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2507383.png)


![3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2507386.png)
![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/no-structure.png)
